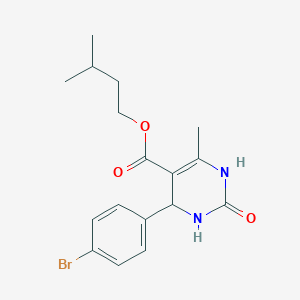![molecular formula C17H15Cl2NO3 B5023136 3-[(2,3-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5023136.png)
3-[(2,3-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,3-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as DCMAP, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is of particular interest due to its unique structure and potential for use in various fields of study.
作用机制
The exact mechanism of action of 3-[(2,3-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. This may contribute to its antitumor and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 3-[(2,3-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its ability to selectively target specific tissues and cells, which may allow for more precise and effective treatments. However, one limitation is the potential for toxicity and side effects, which must be carefully monitored and controlled.
未来方向
There are many potential future directions for research involving 3-[(2,3-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one, including further studies on its mechanisms of action and potential applications in cancer treatment and neurodegenerative disease. Additionally, research on the development of more effective and targeted drug delivery systems using this compound may also be a promising area of study.
合成方法
3-[(2,3-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one can be synthesized using a variety of methods, including the reaction of 2,3-dichloroaniline with 3,4-dimethoxyacetophenone in the presence of a base such as potassium carbonate. The resulting product can then be purified using standard techniques such as recrystallization or column chromatography.
科学研究应用
3-[(2,3-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been shown to exhibit antitumor activity and may have potential as a cancer treatment. In neuroscience, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been shown to have potential as a drug delivery system due to its ability to target specific tissues and cells.
属性
IUPAC Name |
(E)-3-(2,3-dichloroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-15-7-6-11(10-16(15)23-2)14(21)8-9-20-13-5-3-4-12(18)17(13)19/h3-10,20H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYECJLVCKYPDIY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/NC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5023058.png)
![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5023065.png)
![1-acetyl-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5023079.png)
![4,4'-[(2-hydroxy-3-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5023085.png)

![(5-nitro-8-quinolinyl)(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amine](/img/structure/B5023101.png)


![1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzene](/img/structure/B5023118.png)
![3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5023125.png)
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5023135.png)


![N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B5023176.png)